(R)-2-Amino-4-(4-bromophenyl)butanoic acid CAS number
(R)-2-Amino-4-(4-bromophenyl)butanoic acid CAS number
An In-Depth Technical Guide to (R)-2-Amino-4-(4-bromophenyl)butanoic acid
Introduction
(R)-2-Amino-4-(4-bromophenyl)butanoic acid, a non-proteinogenic α-amino acid, represents a sophisticated building block for advanced applications in medicinal chemistry and drug discovery. Its structure is characterized by a chiral center at the α-carbon, a phenyl ring substituted with a bromine atom, and a flexible butanoic acid backbone. This unique combination of features makes it a highly valuable intermediate for the synthesis of complex molecular architectures with tailored biological activities.
The presence of the bromine atom on the phenyl ring serves as a versatile functional handle, enabling a wide array of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the strategic introduction of diverse substituents to explore the chemical space around a lead compound, a crucial step in the optimization of drug candidates. Furthermore, the defined (R)-stereochemistry at the α-carbon is paramount for designing enantiomerically pure pharmaceuticals, which often exhibit improved therapeutic efficacy and a more favorable safety profile compared to their racemic counterparts.
This technical guide provides a comprehensive overview of (R)-2-Amino-4-(4-bromophenyl)butanoic acid, including its physicochemical properties, a proposed enantioselective synthesis strategy, detailed analytical methodologies for its characterization, essential safety and handling protocols, and its applications in modern drug discovery.
Chemical Identity
| Identifier | Value |
| CAS Number | 1260587-75-4[1] |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | (2R)-2-amino-4-(4-bromophenyl)butanoic acid |
| InChI Key | DKLOOEYUDFTYNM-SECBINFHSA-N |
Physicochemical Properties
Experimentally determined physicochemical data for (R)-2-Amino-4-(4-bromophenyl)butanoic acid are not extensively reported in the literature, which is common for specialized research chemicals. However, based on the properties of structurally similar compounds, such as other brominated phenylalkanoic acids and non-natural amino acids, the following properties can be predicted.
| Property | Predicted Value / Observation | Rationale and Supporting Evidence |
| Appearance | White to off-white solid | Structurally related amino acids and phenylalkanoic acids are typically crystalline solids at room temperature.[2][3] |
| Melting Point | Not available. Expected to be a relatively high melting solid. | Amino acids are zwitterionic, leading to strong intermolecular forces and consequently high melting points. For comparison, 2-Amino-3-(4-bromophenyl)propanoic acid is a solid.[2] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and methanol. | The amino acid functionality imparts some water solubility, while the bromophenyl group increases lipophilicity. Solubility in water can be enhanced at acidic or basic pH. 2-Amino-3-(4-bromophenyl)propanoic acid is soluble in H₂O with heating and in DMSO.[2] |
| pKa | ~2-3 (carboxyl group), ~9-10 (amino group) | These are typical pKa values for the carboxylic acid and α-amino groups in α-amino acids. |
Enantioselective Synthesis
The enantioselective synthesis of α-amino acids is a well-established field in organic chemistry. A plausible and efficient route to (R)-2-Amino-4-(4-bromophenyl)butanoic acid can be envisioned through an asymmetric Michael addition of a nucleophilic glycine equivalent to a 4-bromocinnamate derivative, followed by hydrolysis. This approach allows for the direct installation of the desired stereocenter.
Proposed Synthetic Workflow
The following is a proposed, multi-step synthesis based on established methodologies for the asymmetric synthesis of amino acids.
Caption: Proposed synthetic workflow for (R)-2-Amino-4-(4-bromophenyl)butanoic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Bromocinnamic acid
-
To a flask containing 4-bromobenzaldehyde and malonic acid in pyridine, add a catalytic amount of piperidine.
-
Heat the mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-bromocinnamic acid.
Causality: This is a Knoevenagel-Doebner condensation, a reliable method for synthesizing α,β-unsaturated carboxylic acids from aldehydes. Pyridine acts as the solvent and base, while piperidine is a more effective catalyst for the condensation.
Step 2: Asymmetric Michael Addition
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-(diphenylmethylene)glycine tert-butyl ester and a chiral phase-transfer catalyst (e.g., a binaphthyl-derived quaternary ammonium salt) in a suitable aprotic solvent (e.g., toluene).
-
Add a weak base, such as potassium carbonate, followed by the 4-bromocinnamic acid.
-
Stir the reaction mixture vigorously at the recommended temperature for the catalyst (this can range from -20 °C to room temperature) for 24-48 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Causality: The chiral phase-transfer catalyst creates a chiral environment around the enolate of the glycine Schiff base, directing its nucleophilic attack on one face of the Michael acceptor (4-bromocinnamic acid), thus establishing the (R)-stereocenter with high enantioselectivity. The bulky diphenylmethylene and tert-butyl protecting groups are crucial for stereocontrol and preventing side reactions.
Step 3: Deprotection
-
Dissolve the purified product from Step 2 in a suitable solvent (e.g., dioxane or acetic acid).
-
Add an aqueous solution of a strong acid, such as 6 M hydrochloric acid.
-
Heat the mixture at reflux for several hours to hydrolyze both the ester and the imine protecting groups.
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
The resulting crude product can be purified by recrystallization or by using an ion-exchange column to obtain the pure (R)-2-Amino-4-(4-bromophenyl)butanoic acid.
Causality: Acidic hydrolysis is a standard and effective method for the simultaneous cleavage of the tert-butyl ester and the benzophenone imine, yielding the free amino acid.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-2-Amino-4-(4-bromophenyl)butanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in D₂O or DMSO-d₆):
-
δ 7.4-7.6 ppm (d, 2H): Aromatic protons ortho to the bromine atom.
-
δ 7.1-7.3 ppm (d, 2H): Aromatic protons meta to the bromine atom.
-
δ 3.8-4.0 ppm (t, 1H): The α-proton (CH-NH₂).
-
δ 2.6-2.8 ppm (t, 2H): The γ-protons (CH₂ adjacent to the phenyl ring).
-
δ 1.9-2.2 ppm (m, 2H): The β-protons (CH₂ adjacent to the α-carbon).
Predicted ¹³C NMR Spectrum (in D₂O or DMSO-d₆):
-
δ ~175 ppm: Carboxylic acid carbon.
-
δ ~140 ppm: Aromatic carbon attached to the butanoyl chain.
-
δ ~132 ppm: Aromatic carbons ortho to the bromine atom.
-
δ ~130 ppm: Aromatic carbons meta to the bromine atom.
-
δ ~120 ppm: Aromatic carbon attached to the bromine atom.
-
δ ~55 ppm: α-carbon.
-
δ ~35 ppm: γ-carbon.
-
δ ~30 ppm: β-carbon.
The predicted chemical shifts are based on the analysis of butanoic acid and its derivatives.[4][5][6]
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight confirmation.
Predicted Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): A pair of peaks at m/z 257 and 259, with approximately equal intensity, due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
-
[M-COOH]⁺: Loss of the carboxyl group, resulting in a fragment at m/z 212/214.
-
Tropylium-like ion: A fragment corresponding to the bromobenzyl cation at m/z 169/171 is also expected.
-
The fragmentation of butanoic acid derivatives often shows a base peak corresponding to the McLafferty rearrangement.[7]
High-Performance Liquid Chromatography (HPLC) for Chiral Purity
Determining the enantiomeric purity is critical. This is typically achieved using chiral HPLC. A method adapted from the successful separation of a similar compound, β-amino-β-(4-bromophenyl) propionic acid, is proposed below.[8][9]
Proposed Chiral HPLC Method:
-
Column: A Pirkle-type chiral stationary phase, such as (R,R) Whelk-O1. These columns are effective for the separation of enantiomers of various amino acids and their derivatives.
-
Mobile Phase: A non-polar mobile phase, for example, a mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of approximately 95:5:0.1 (v/v/v). A small amount of an amine modifier like isopropylamine (e.g., 0.025%) may be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Rationale: The chiral stationary phase provides a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. The non-polar mobile phase is typical for normal-phase chiral chromatography. TFA is often used to protonate the amino group and improve interactions with the stationary phase.
Caption: Workflow for the analytical characterization of the target compound.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, give water to drink. Seek immediate medical attention.
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Discovery
Non-natural amino acids like (R)-2-Amino-4-(4-bromophenyl)butanoic acid are of significant interest in the design of novel therapeutics. The incorporation of such building blocks can lead to peptides and small molecules with enhanced properties:
-
Increased Proteolytic Stability: The non-natural side chain can sterically hinder the approach of proteases, increasing the in vivo half-life of peptide-based drugs.
-
Conformational Constraint: The specific stereochemistry and side chain can help to lock the molecule into a bioactive conformation, improving its binding affinity and selectivity for a biological target.
-
Modulation of Pharmacokinetic Properties: The bromophenyl group can be used to fine-tune the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Platform for Further Derivatization: As previously mentioned, the bromine atom is a key functional group for introducing further diversity through cross-coupling reactions, facilitating the generation of a library of analogs for structure-activity relationship (SAR) studies.[12]
This compound could be particularly useful in the development of inhibitors for enzymes such as proteases or as ligands for G-protein coupled receptors (GPCRs), where the specific spatial arrangement of functional groups is critical for activity.
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